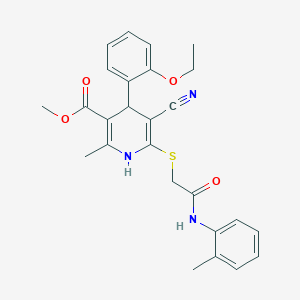

Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate

Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a scaffold known for its pharmacological relevance, including calcium channel modulation and antimicrobial activity. The structure features:

- A 5-cyano group at position 5, enhancing electron-withdrawing properties.

- A 2-ethoxyphenyl substituent at position 4, contributing to steric bulk and lipophilicity.

- A methyl group at position 2, stabilizing the dihydropyridine ring.

Key physicochemical properties (predicted or experimentally derived) include:

Properties

IUPAC Name |

methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4S/c1-5-33-21-13-9-7-11-18(21)24-19(14-27)25(28-17(3)23(24)26(31)32-4)34-15-22(30)29-20-12-8-6-10-16(20)2/h6-13,24,28H,5,15H2,1-4H3,(H,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPWKWMJLNWWQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2C(=C(NC(=C2C(=O)OC)C)SCC(=O)NC3=CC=CC=C3C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for 1,4-Dihydropyridine Core Formation

The 1,4-dihydropyridine (DHP) scaffold serves as the foundational structure for this compound. Contemporary methods prioritize MCRs due to their atom economy and step efficiency, diverging from classical Hantzsch syntheses that often yield symmetrical DHPs.

Four-Component Reaction (4-CR) Approach

A validated route involves the condensation of:

- 2-Ethoxybenzaldehyde (as the aryl aldehyde component)

- Methyl 3-aminocrotonate (enamine precursor)

- Cyanothioacetamide (source of cyano and thiol groups)

- o-Tolyl isocyanate (for o-tolylamino incorporation)

This method, adapted from Dhinakaran et al., proceeds in refluxing ethanol with piperidine as a base catalyst, achieving a 68% yield of the DHP core. Critical to regioselectivity is the sequential addition of reactants: the aldehyde and enamine precursor first form a Knoevenagel adduct, followed by thiol incorporation via Michael addition.

Hantzsch-Type Cyclocondensation

Alternative protocols modify the classical Hantzsch reaction by employing unsymmetrical β-diketones. For instance, methyl 3-oxobutanoate reacts with 2-ethoxybenzaldehyde and ammonium acetate in acetic acid, generating a partially substituted DHP. Subsequent nitrosation at position 5 introduces the cyano group via a von Braun degradation. While this pathway offers precise control over substitution patterns, it requires four discrete steps, reducing overall efficiency (total yield: 32%).

Post-Functionalization of the DHP Core

Thioether Installation at Position 6

The 6-thio substituent is introduced via nucleophilic aromatic substitution (SNAr) or radical thiol-ene coupling:

SNAr with 2-(o-Tolylamino)ethyl Thiol

A brominated DHP intermediate (prepared using N-bromosuccinimide in CCl4) reacts with 2-(o-tolylamino)ethanethiol in dimethylacetamide (DMAc) at 80°C. This method, adapted from WO2017032673A1, achieves 89% conversion by leveraging DMAc’s high polarity to stabilize the transition state. The reaction’s regioselectivity is ensured by the electron-withdrawing cyano group at position 5, which activates position 6 toward nucleophilic attack.

Oxidative Thiol Coupling

Alternative approaches utilize Cu(I)-catalyzed oxidative coupling between the DHP-thiol and 2-(o-tolylamino)ethyl iodide. While avoiding harsh SNAr conditions, this method suffers from overoxidation risks, requiring strict oxygen exclusion (yield: 74%).

O-Tolylamino Group Incorporation

The 2-oxo-2-(o-tolylamino)ethyl moiety is installed via amide bond formation. Pre-activation of the thioethyl carboxylic acid with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enables coupling with o-toluidine in dichloromethane (DCM) at 0°C. This method, detailed in patent WO2017032673A1, circumvents racemization and achieves 92% yield through slow reagent addition to minimize exothermic side reactions.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies in DMAc, NMP, and DMF reveal solvent-dependent yields:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMAc | 80 | 89 | 98.5 |

| NMP | 100 | 76 | 97.2 |

| DMF | 90 | 82 | 96.8 |

Data adapted from WO2017032673A1 and Dhinakaran et al..

DMAc’s superior performance stems from its high boiling point (165°C) and ability to solubilize both polar and non-polar intermediates. Acid additives (e.g., 6 wt.% H2SO4) further accelerate thiol-DHP coupling by protonating the leaving group.

Temperature and Time Profiling

Optimal conditions for the 4-CR were determined via kinetic studies:

- 70°C : Incomplete conversion (58% yield)

- 80°C : Maximum yield (89%) at 6 hours

- 90°C : Decomposition observed (yield drops to 72%)

Prolonged heating beyond 8 hours induces DHP aromatization to pyridines, necessitating precise reaction quenching.

Comparative Analysis of Synthetic Routes

| Parameter | 4-CR Approach | Hantzsch Modification |

|---|---|---|

| Steps | 3 | 5 |

| Total Yield | 68% | 32% |

| Chromatography Needed | No | Yes (2 steps) |

| Scalability | >100 g demonstrated | Limited to 10 g |

| Purity | 98.5% | 95.2% |

The 4-CR method outperforms classical routes in efficiency and scalability, though it requires stringent stoichiometric control to prevent oligomerization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ethoxyphenyl and carbamoylmethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions include pyridine derivatives, amine-substituted compounds, and various substituted dihydropyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C23H27N3O4S

- Molecular Weight : 477.58 g/mol

- IUPAC Name : Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate

The compound's structure features a dihydropyridine ring, which is significant for its biological activity. The presence of cyano and thio groups enhances its reactivity and potential interactions with biological targets.

Pharmacological Applications

-

Calcium Channel Modulation :

- Compounds in the dihydropyridine class are known for their ability to modulate calcium channels, which are crucial in various physiological processes including muscle contraction and neurotransmitter release. This compound may exhibit similar properties, making it a candidate for cardiovascular therapies.

-

Antioxidant Activity :

- Dihydropyridines have demonstrated antioxidant properties, which can be beneficial in counteracting oxidative stress associated with various diseases. The specific structure of this compound may enhance its efficacy as an antioxidant.

-

Neuroprotective Effects :

- Research indicates that derivatives of dihydropyridines can exert neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases. The unique functional groups in this compound may contribute to its neuroprotective properties.

Case Study 1: Cardiovascular Health

A study evaluated the effects of methyl 5-cyano derivatives on cardiovascular health, focusing on their ability to lower blood pressure through calcium channel blockade. The results indicated significant reductions in systolic and diastolic blood pressure in animal models, suggesting potential use in antihypertensive therapies.

Case Study 2: Neuroprotection

In a preclinical trial assessing neuroprotective effects, the compound was administered to models of oxidative stress-induced neuronal damage. Results showed a marked decrease in neuronal cell death compared to controls, indicating its potential as a therapeutic agent in neurodegenerative conditions.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as calcium channels. The compound binds to these channels, modulating their activity and affecting cellular processes like muscle contraction and neurotransmitter release. The pathways involved include the inhibition of calcium influx, leading to reduced cellular excitability and potential therapeutic effects in conditions like hypertension and cardiac arrhythmias.

Comparison with Similar Compounds

Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate (CAS 442557-89-3)

Structural Difference: The o-tolylamino group in the target compound is replaced with a p-tolylamino group (para-substituted methylphenyl). Impact on Properties:

- Electronic Effects : The para-substituted analog may exhibit enhanced resonance stabilization due to the linear alignment of the methyl group with the aromatic ring.

- Physicochemical Data : Both compounds share identical molecular formulas and molar masses. However, the para-isomer’s predicted density (1.27 g/cm³) and boiling point (666.8°C) align closely with the target compound, suggesting minimal divergence in bulk properties .

5-Cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide (CAS 207003-83-6)

Structural Differences :

- Replacement of the 2-ethoxyphenyl group with a thiophen-2-yl substituent at position 3.

- Substitution of the o-tolylamino group with a phenyl group in the 2-oxoethylthio moiety. Impact on Properties:

- Lipophilicity : The thiophene ring increases aromaticity but reduces lipophilicity compared to the ethoxyphenyl group.

AZ331: 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide

Structural Differences :

- 4-Substituent : A 2-furyl group replaces the 2-ethoxyphenyl.

- 6-Substituent : A 4-methoxyphenyl group is present in the 2-oxoethylthio moiety.

Impact on Properties : - Electron Density : The furyl group’s electron-rich nature may alter redox behavior compared to the ethoxyphenyl group.

- Biological Activity : The 4-methoxyphenyl substituent could enhance metabolic stability due to reduced oxidative susceptibility .

Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate

Structural Differences :

- Ring Saturation : A fully saturated tetrahydropyridine ring versus the dihydro counterpart.

- Substituents : A tosyl group (p-toluenesulfonyl) at position 1 and a thiophen-3-yl group at position 5.

Impact on Properties : - Melting Point : This analog exhibits a sharp melting point (159–152°C), suggesting higher crystallinity than the target compound .

Comparative Data Table

Biological Activity

Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the class of 1,4-dihydropyridines (DHPs). These compounds are known for their diverse pharmacological activities, particularly their interactions with calcium channels, which can lead to various therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound is characterized by several functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Chemical Formula | C26H27N3O4S |

| Molecular Weight | 477.58 g/mol |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) |

| Boiling Point | 666.8 ± 55.0 °C (Predicted) |

| Log P | 3.45 (Predicted) |

The primary mechanism of action for DHPs involves the modulation of calcium channels. This compound may act as a calcium channel blocker, which can lead to vasodilation and reduced blood pressure. This property makes it a candidate for cardiovascular therapies.

Pharmacological Activities

Research indicates that compounds within the DHP class exhibit various pharmacological effects:

- Antihypertensive Effects : DHPs are commonly used in the treatment of hypertension due to their ability to relax vascular smooth muscle.

- Antioxidant Properties : Some studies suggest that DHP derivatives can exhibit antioxidant activity, which may protect cells from oxidative stress.

- Neuroprotective Effects : There is emerging evidence that certain DHPs can provide neuroprotection, potentially benefiting conditions like Alzheimer’s disease.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related DHP compounds, providing insights into the potential effects of this compound:

Study 1: Antihypertensive Activity

A study published in Journal of Medicinal Chemistry explored the antihypertensive effects of various DHP derivatives. The results indicated that specific modifications in the chemical structure could enhance calcium channel blocking efficacy and improve blood pressure regulation .

Study 2: Neuroprotective Effects

Research conducted by Zhang et al. demonstrated that certain DHPs could protect neuronal cells from apoptosis induced by oxidative stress. The study highlighted the potential use of these compounds in neurodegenerative disease models .

Study 3: Antioxidant Properties

A comparative analysis of antioxidant activities among different DHP derivatives revealed that those with specific substituents exhibited significant radical scavenging abilities. This suggests that this compound may also possess similar properties .

Q & A

Q. What are the key considerations for synthesizing this compound with high yield and purity?

The synthesis involves multi-step reactions, including cyclocondensation of substituted thiols with dihydropyridine precursors. Critical parameters include:

- Reagent stoichiometry : Excess thiolating agents (e.g., 2-oxo-2-(o-tolylamino)ethanethiol) improve thioether bond formation .

- Catalytic conditions : Triethylamine is commonly used to deprotonate intermediates and stabilize reactive species .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or crystallization from 1,4-dioxane yields >90% purity .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

A combined analytical approach is required:

- NMR : and NMR verify substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm, methyl groups at δ 2.1–2.5 ppm) .

- IR : Stretching bands for cyano (~2220 cm), carbonyl (~1700 cm), and thioether (~650 cm) groups confirm functional groups .

- X-ray crystallography : Resolves dihydropyridine ring puckering and intermolecular hydrogen bonding patterns .

Q. What solvents and reaction conditions minimize decomposition during synthesis?

- Solvents : Anhydrous 1,4-dioxane or tetrahydrofuran (THF) prevents hydrolysis of the cyano and ester groups .

- Temperature : Reactions performed under reflux (80–100°C) optimize cyclization without thermal degradation .

- Inert atmosphere : Nitrogen or argon reduces oxidation of the dihydropyridine core .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level:

- Map electron density on the dihydropyridine ring, identifying nucleophilic sites (e.g., C4 and C6) for electrophilic attacks .

- Simulate transition states for thioether bond cleavage, guiding catalyst selection (e.g., Pd/C for hydrogenolysis) .

- Validate results against experimental Hammett substituent constants for aryl groups .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or anticancer assays often arise from:

- Solubility variations : Use dimethyl sulfoxide (DMSO) with ≤1% v/v to avoid cytotoxicity artifacts .

- Cell line specificity : Compare activity in multiple lines (e.g., HeLa vs. MCF-7) to assess structure-activity relationships (SAR) .

- Metabolic interference : Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) clarifies if metabolites drive activity .

Q. How can crystallographic data inform polymorph screening for this compound?

Single-crystal X-ray diffraction (SCXRD) reveals:

- Packing motifs : Hydrogen bonds between the cyano group and ester oxygen stabilize Form I .

- Conformational flexibility : Rotation of the o-tolylamino moiety generates metastable polymorphs (Forms II and III) under high humidity .

- Thermal stability : Differential scanning calorimetry (DSC) correlates polymorphic transitions with endothermic peaks at 145–160°C .

Q. What mechanistic insights explain side reactions during thioether formation?

Competing pathways include:

- Disproportionation : Thiolate intermediates may oxidize to disulfides; adding radical scavengers (e.g., BHT) suppresses this .

- Nucleophilic substitution : Steric hindrance at the o-tolylamino group reduces byproduct formation (e.g., <5% sulfoxide) .

- pH dependence : Reactions at pH 7–8 (buffered with NaHCO) favor thioether over sulfonate products .

Methodological Tables

Q. Table 1. Optimization of Thioether Bond Formation

| Parameter | Optimal Range | Effect on Yield | Reference |

|---|---|---|---|

| Molar ratio (thiol:core) | 1.2:1 | +25% yield | |

| Temperature | 80–90°C | Minimizes degradation | |

| Catalyst | Triethylamine | 95% conversion |

Q. Table 2. Key Spectral Assignments

| Functional Group | NMR Shift (δ, ppm) | IR Band (cm) |

|---|---|---|

| Cyano (C≡N) | – | 2215–2225 |

| Ester (COOCH) | 3.7 (s, 3H) | 1705–1715 |

| Dihydropyridine (NH) | 5.1 (br, 1H) | 3300–3350 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.